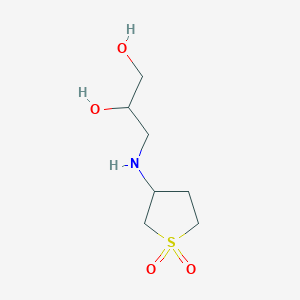
3-(1,1-Dioxo-tetrahydro-1lambda*6*-thiophen-3-yl-amino)-propane-1,2-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1,1-Dioxo-tetrahydro-1lambda6-thiophen-3-yl-amino)-propane-1,2-diol is a synthetic organic compound characterized by the presence of a thiophene ring with a sulfone group and an amino-propane-1,2-diol moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-(1,1-Dioxo-tetrahydro-1lambda6-thiophen-3-yl-amino)-propane-1,2-diol typically involves the following steps:
- Formation of the Thiophene Ring : The thiophene ring can be synthesized through the cyclization of a suitable diene with sulfur sources under controlled conditions.
- Introduction of the Sulfone Group : The thiophene ring is then oxidized to introduce the sulfone group. This can be achieved using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
- Amination : The amino group is introduced via nucleophilic substitution reactions, often using amines under basic conditions.
- Attachment of the Propane-1,2-diol Moiety : The final step involves the attachment of the propane-1,2-diol moiety through a coupling reaction, which can be facilitated by catalysts such as palladium or copper.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and real-time monitoring systems can optimize reaction conditions and scale up the production efficiently.
Analyse Des Réactions Chimiques
Types of Reactions:
- Oxidation : The compound can undergo further oxidation to form sulfoxides or sulfones.
- Reduction : Reduction reactions can convert the sulfone group back to a sulfide.
- Substitution : The amino group can participate in substitution reactions, allowing for the introduction of various functional groups.
- Oxidizing Agents : Hydrogen peroxide, m-chloroperbenzoic acid.
- Reducing Agents : Sodium borohydride, lithium aluminum hydride.
- Substitution Reagents : Alkyl halides, acyl chlorides.
- Oxidation : Formation of sulfoxides or sulfones.
- Reduction : Formation of thiols or sulfides.
- Substitution : Formation of N-substituted derivatives.
Applications De Recherche Scientifique
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology: In biological research, 3-(1,1-Dioxo-tetrahydro-1lambda6-thiophen-3-yl-amino)-propane-1,2-diol is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.
Medicine: In medicine, this compound is investigated for its therapeutic potential. Its ability to interact with biological targets such as enzymes and receptors could lead to the development of new pharmaceuticals.
Industry: In industrial applications, this compound can be used as an intermediate in the production of polymers, resins, and other materials. Its stability and reactivity make it suitable for various manufacturing processes.
Mécanisme D'action
The mechanism of action of 3-(1,1-Dioxo-tetrahydro-1lambda6-thiophen-3-yl-amino)-propane-1,2-diol involves its interaction with specific molecular targets. The sulfone group can form strong interactions with nucleophilic sites, while the amino group can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to the compound’s biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds:
- 2-(1,1-Dioxo-tetrahydro-1lambda6-thiophen-3-yl-amino)-ethanol
- 4-[(1,1-Dioxo-tetrahydro-1lambda6-thiophen-3-yl-amino)-methyl]-benzoic acid
Uniqueness: Compared to similar compounds, 3-(1,1-Dioxo-tetrahydro-1lambda6-thiophen-3-yl-amino)-propane-1,2-diol is unique due to its specific combination of functional groups. This unique structure allows for distinct reactivity and interaction profiles, making it a valuable compound for various applications.
By understanding the synthesis, reactions, applications, and mechanisms of 3-(1,1-Dioxo-tetrahydro-1lambda6-thiophen-3-yl-amino)-propane-1,2-diol, researchers can further explore its potential in scientific and industrial fields.
Propriétés
IUPAC Name |
3-[(1,1-dioxothiolan-3-yl)amino]propane-1,2-diol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO4S/c9-4-7(10)3-8-6-1-2-13(11,12)5-6/h6-10H,1-5H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTEWYXHAMMFDLD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC1NCC(CO)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90385292 |
Source


|
| Record name | 3-[(2,3-Dihydroxypropyl)amino]-1lambda~6~-thiolane-1,1-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90385292 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
305855-91-8 |
Source


|
| Record name | 3-[(2,3-Dihydroxypropyl)amino]-1lambda~6~-thiolane-1,1-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90385292 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[3-Acetyl-4-hydroxy-2-(4-isopropyl-phenyl)-5-oxo-2,5-dihydro-pyrrol-1-yl]-propionic acid](/img/structure/B1305554.png)
![2-[4-(Methylsulfanyl)phenyl]-1,3-thiazolidine-4-carboxylic acid](/img/structure/B1305556.png)


![5-[N'-(2-Chloro-benzoyl)-hydrazino]-5-oxo-pentanoic acid](/img/structure/B1305561.png)




![Methyl 3-[(1-phenylethyl)amino]propanoate](/img/structure/B1305571.png)
![2-Hydrazino-2-oxo-N-[3-(trifluoromethyl)phenyl]-acetamide](/img/structure/B1305573.png)

